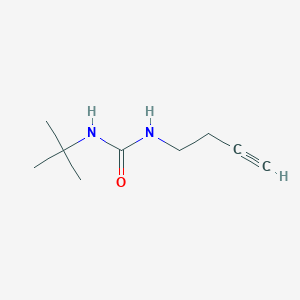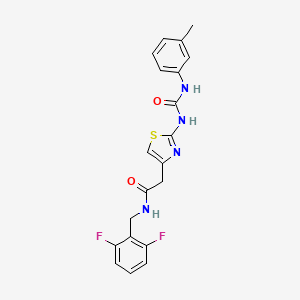![molecular formula C8H8N2S2 B2589344 6-Etil-3H-tieno[2,3-d]pirimidina-4-tiona CAS No. 440092-62-6](/img/structure/B2589344.png)
6-Etil-3H-tieno[2,3-d]pirimidina-4-tiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with an ethyl group at the 6-position and a thiol group at the 4-position
Aplicaciones Científicas De Investigación
6-Ethylthieno[2,3-d]pyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
The primary targets of 6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione are Mycobacteria . It has been observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Mode of Action
It is known that thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which 6-ethyl-3h-thieno[2,3-d]pyrimidine-4-thione belongs, have been designed and synthesized to act against mycobacteria .
Biochemical Pathways
It is known that thieno[2,3-d]pyrimidin-4(3h)-ones have potential to be developed as antitubercular agents .
Result of Action
It is known that some compounds of the thieno[2,3-d]pyrimidin-4(3h)-ones class exhibit very good antimycobacterial activity .
Análisis Bioquímico
Biochemical Properties
6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione has been shown to interact with various enzymes and proteins. For instance, thienopyrimidines have been found to inhibit protein kinases (PKs), which play key roles in several signal transduction pathways .
Cellular Effects
The compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been found to be non-cytotoxic against four cell lines .
Molecular Mechanism
Thienopyrimidines have been found to inhibit various enzymes and pathways, including protein kinases .
Temporal Effects in Laboratory Settings
Thienopyrimidines have been found to exhibit very good antimycobacterial activity .
Metabolic Pathways
Thienopyrimidines have been found to inhibit various enzymes and pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a thieno[2,3-d]pyrimidine precursor is reacted with sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents like ethylene dichloride and catalysts such as boric acid .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core.
Substitution: The ethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidines, disulfides, and sulfonic acids, depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
- 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 6-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
Comparison: 6-Ethylthieno[2,3-d]pyrimidine-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethyl group at the 6-position also influences its physicochemical properties, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
6-ethyl-3H-thieno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIKQTPISUSOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2589261.png)
![2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID](/img/structure/B2589262.png)
![3-[methyl(phenyl)sulfamoyl]-N-(3-methylphenyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2589265.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2589266.png)
![2-chloro-6-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B2589267.png)

![3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2589269.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2589275.png)
![N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2589278.png)


![3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2589284.png)
